N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester
CAS No.: 130676-63-0
Cat. No.: VC21140453
Molecular Formula: C28H53NO3
Molecular Weight: 451.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130676-63-0 |
|---|---|
| Molecular Formula | C28H53NO3 |
| Molecular Weight | 451.7 g/mol |
| IUPAC Name | [(E,10S)-henicos-7-en-10-yl] (2S)-2-formamido-4-methylpentanoate |
| Standard InChI | InChI=1S/C28H53NO3/c1-5-7-9-11-13-14-16-18-20-22-26(21-19-17-15-12-10-8-6-2)32-28(31)27(29-24-30)23-25(3)4/h17,19,24-27H,5-16,18,20-23H2,1-4H3,(H,29,30)/b19-17+/t26-,27+/m1/s1 |
| Standard InChI Key | HLVOUCDABWAGAC-MKGGYCTOSA-N |
| Isomeric SMILES | CCCCCCCCCCC[C@@H](C/C=C/CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
| SMILES | CCCCCCCCCCCC(CC=CCCCCCC)OC(=O)C(CC(C)C)NC=O |
| Canonical SMILES | CCCCCCCCCCCC(CC=CCCCCCC)OC(=O)C(CC(C)C)NC=O |
Introduction
Chemical Identity and Structure
Basic Information
N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester is an ester derivative of the amino acid L-leucine. It consists of a formylated leucine moiety connected via an ester linkage to a complex alkyl chain containing a trans (E) double bond. The compound has a defined stereochemistry, which is critical to its identity and potential biological activity.
Table 1: Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 130676-63-0 |
| Molecular Formula | C₂₈H₅₃NO₃ |
| Molecular Weight | 451.7 g/mol |
| Creation Date | 2007-02-09 |
| Modification Date | 2025-04-05 |
Structural Characteristics
The structural framework of N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester comprises three key components: a formylated L-leucine core, an ester linkage, and a complex alkyl chain. The compound contains two defined atom stereocenters and one defined bond stereocenter, contributing to its specific three-dimensional arrangement . The E-configuration at the C7-C8 double bond in the alkyl chain is a distinguishing feature of this molecule. The compound's flexibility is notable, as indicated by computational analysis that notes "conformer generation is disallowed since too flexible" .
Nomenclature and Identifiers
The compound is known by several systematic names and identifiers, reflecting its complex structure and various classification systems used in chemical databases.
Table 2: Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | [(E,10S)-henicos-7-en-10-yl] (2S)-2-formamido-4-methylpentanoate |
| Alternative Name | (7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate |
| InChI | InChI=1S/C28H53NO3/c1-5-7-9-11-13-14-16-18-20-22-26(21-19-17-15-12-10-8-6-2)32-28(31)27(29-24-30)23-25(3)4/h17,19,24-27H,5-16,18,20-23H2,1-4H3,(H,29,30)/b19-17+/t26-,27+/m1/s1 |
| InChIKey | HLVOUCDABWAGAC-MKGGYCTOSA-N |
| SMILES | CCCCCCCCCCCC@@HOC(=O)C@HNC=O |
| UNII | W3LAX57YST |
Physical and Chemical Properties
Physicochemical Properties
The physicochemical profile of N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester provides insights into its behavior in various environments and its potential interactions with biological systems.
Table 3: Physicochemical Properties
The high lipophilicity of the compound, as indicated by its XLogP3-AA value of 10.8, suggests that it is highly soluble in non-polar solvents and might have limited water solubility. This property is consistent with its long alkyl chains. The topological polar surface area of 55.4 Ų is relatively modest considering the size of the molecule, further indicating its lipophilic nature. The compound possesses one hydrogen bond donor and three hydrogen bond acceptors, which may be involved in intermolecular interactions.
Spectral Information
Spectral data is crucial for compound identification and structural confirmation. Various spectroscopic techniques provide complementary information about the compound's structure and purity.
Table 4: Available Spectral Information
| Spectral Type | Availability | Source |
|---|---|---|
| ¹³C NMR | Available | John Wiley & Sons, Inc. |
| GC-MS | Available (H-73-1034-2) | John Wiley & Sons, Inc. |
| Vapor Phase IR | Available | John Wiley & Sons, Inc. |
The availability of these spectral data is valuable for researchers seeking to confirm the identity and purity of N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester obtained from commercial sources or synthesized in the laboratory. The NMR spectrum would provide information about the carbon framework and stereochemistry, while the mass spectrum would confirm the molecular weight and potentially reveal characteristic fragmentation patterns. The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, including the ester carbonyl, formamide carbonyl, and C=C double bond.
Relation to Orlistat and Pharmaceutical Significance
N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester is frequently identified as "Orlistat henicosenyl leucinate" or as an impurity related to Orlistat . This association with Orlistat, a prescription medication used for weight management, highlights the compound's relevance in pharmaceutical quality control and research.
Orlistat (tetrahydrolipstatin) is a potent inhibitor of pancreatic and gastric lipases, which are essential enzymes for dietary fat digestion . The structural similarity between N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester and Orlistat suggests that it may arise as a side product during Orlistat synthesis or as a degradation product. The compound contains the N-formyl-L-leucine moiety that is also present in Orlistat, but differs in other structural aspects, particularly in the lactone ring that is characteristic of Orlistat.
Research published on the synthesis of novel β-lactone inhibitors of Fatty Acid Synthase (FAS) has used Orlistat's structure as a starting point . These studies have included modifications to various structural features, including the amino ester side chain. The N-formyl-L-leucine moiety, which is present in both Orlistat and the compound under discussion, was identified as a structural component that can be modified without substantial loss of activity toward FAS . This finding suggests potential applications for N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester in the development of new FAS inhibitors with potential anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume